molecular formula C35H46FN5O9S B1684564 Danoprevir CAS No. 850876-88-9

Danoprevir

Cat. No.: B1684564
CAS No.: 850876-88-9
M. Wt: 731.8 g/mol
InChI Key: ZVTDLPBHTSMEJZ-AQUSEVDVSA-N
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Description

Danoprevir is an orally available, 15-membered macrocyclic peptidomimetic inhibitor of the nonstructural protein 3/4A (NS3/4A) protease of the hepatitis C virus. It contains acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties. This compound has shown favorable potency against multiple hepatitis C virus genotypes and key mutants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Danoprevir involves multiple steps, including the formation of the macrocyclic core and the introduction of various functional groups. The key steps include:

    Formation of the Macrocyclic Core: This involves cyclization reactions to form the 15-membered ring structure.

    Introduction of Functional Groups: Acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties are introduced through specific reactions, including amidation and carbamation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and potency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the acylsulfonamide moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

    Substitution: Substitution reactions can take place at the fluoroisoindole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acylsulfonamide moiety can lead to sulfoxides or sulfones .

Scientific Research Applications

Danoprevir has been extensively studied for its antiviral properties, particularly against hepatitis C virus. Its applications include:

Mechanism of Action

Danoprevir exerts its effects by inhibiting the NS3/4A protease of the hepatitis C virus. This protease is essential for the viral replication process, as it cleaves the viral polyprotein into functional units. By binding to the active site of the protease, this compound prevents the cleavage of the polyprotein, thereby inhibiting viral replication. The molecular targets include the serine protease domain of NS3/4A, and the pathways involved are related to viral replication and protein processing .

Comparison with Similar Compounds

Danoprevir is part of a class of NS3/4A protease inhibitors, which includes other compounds such as:

    Telaprevir: An acyclic ketoamide inhibitor that forms a reversible, covalent bond with the protease.

    Boceprevir: Another first-generation protease inhibitor with a similar mechanism of action.

    Simeprevir and Faldaprevir: Second-generation inhibitors that have shown improved antiviral responses compared to first-generation inhibitors.

Uniqueness of this compound: this compound is unique due to its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3/4A protease. This results in potent antiviral activity against multiple hepatitis C virus genotypes and key mutants .

Properties

Key on ui mechanism of action

Danoprevir is a NS3/4A protease inhibitor. The HCV NS3/4A protease is an attractive drug target because of its potential involvement in viral replication and suppressive effects on host response to viral infection. Inhibitors of the HCV protease, such as Danoprevir, represent a promising new class of drugs for HCV.

CAS No.

850876-88-9

Molecular Formula

C35H46FN5O9S

Molecular Weight

731.8 g/mol

IUPAC Name

[(4R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/t22?,23?,27?,28?,35-/m1/s1

InChI Key

ZVTDLPBHTSMEJZ-AQUSEVDVSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Appearance

Solid powder

Key on ui other cas no.

850876-88-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

danoprevir
ITMN 191
ITMN-191
ITMN191
R 7227
R-7227
R7227 cpd
RG 7227
RG-7227
RG7227

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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